molecular formula Al4O12Si3 B8689130 Tetraaluminum;trisilicate

Tetraaluminum;trisilicate

Katalognummer: B8689130
Molekulargewicht: 384.17 g/mol
InChI-Schlüssel: IJAAJNPGRSCJKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Based on analogous nomenclature (e.g., magnesium trisilicate, Mg₂Si₃O₈·nH₂O), its formula is tentatively proposed as Al₄(Si₃O₁₀)₃·nH₂O or a structurally similar variant . This compound belongs to the broader class of silicates, which are characterized by SiO₄ tetrahedra linked in various configurations . Tetraaluminum trisilicate is hypothesized to exhibit colloidal and adsorptive properties akin to other metal trisilicates, though direct experimental data on its synthesis or applications are absent in the evidence .

Q & A

Q. What experimental methods are optimal for synthesizing tetraaluminum trisilicate with high purity?

Basic Research Question
Synthesizing tetraaluminum trisilicate (Al₄Si₃O₁₈) requires precise control of stoichiometry and reaction conditions. A common approach involves sol-gel or precipitation methods using aluminum and silicon precursors (e.g., aluminum nitrate and tetraethyl orthosilicate). Key parameters include:

  • pH control : Maintain a pH of 8–10 to favor condensation of aluminosilicate networks .
  • Temperature : Hydrothermal treatment at 120–180°C enhances crystallinity .
  • Precursor ratios : A molar Al:Si ratio of 4:3 is critical to avoid phase impurities like mullite (Al₆Si₂O₁₃) .

Quality Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify elemental ratios and X-ray diffraction (XRD) to confirm phase purity (compare with reference patterns from databases like ICDD) .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data during structural characterization?

Advanced Research Question
Discrepancies between techniques like XRD, FTIR, and NMR often arise from amorphous phases or surface contamination. To address this:

  • Triangulation : Cross-validate results using complementary methods. For example:
    • XRD identifies crystalline phases but may miss amorphous content. Pair with TEM to detect nanocrystalline regions .
    • FTIR peaks at 950–1100 cm⁻¹ (Si-O-Al stretching) and 450–550 cm⁻¹ (Al-O bending) should align with XRD-derived bond lengths .
  • Sample preparation : Ensure homogeneity via ball milling and eliminate adsorbed water by calcining at 300°C .

Example Data Contradiction : If XRD shows a pure phase but FTIR indicates hydroxyl groups, use thermogravimetric analysis (TGA) to quantify adsorbed water and refine synthesis conditions .

Q. What methodologies are recommended for assessing acid reactivity and stability of tetraaluminum trisilicate?

Basic Research Question
Acid resistance is critical for applications in catalysis or coatings. Use the following protocol:

  • Acid exposure : Immerse the compound in 1M HCl or H₂SO₄ for 24 hours at 25°C. Monitor pH changes and ion leaching via ICP-OES .
  • Gravimetric analysis : Measure mass loss after acid treatment to quantify dissolution.
  • Surface analysis : Post-treatment, use scanning electron microscopy (SEM) to detect etching or pore formation .

Expected Outcome : Stable tetraaluminum trisilicate should exhibit <5% mass loss and minimal Al³⁺ leaching (<50 ppm) .

Q. How can computational modeling enhance the design of experiments for tetraaluminum trisilicate’s electronic properties?

Advanced Research Question
Density functional theory (DFT) simulations predict bandgap, surface reactivity, and defect energetics. Steps include:

Model construction : Use crystallographic data (e.g., unit cell parameters from XRD) to build a representative structure .

Property calculation : Simulate electronic density of states (DOS) to identify bandgap trends. Compare with experimental UV-Vis spectra .

Validation : Correlate simulated adsorption energies (e.g., H₂O on Al sites) with experimental isotherm data .

Case Study : DFT-predicted bandgaps of 5.2–5.5 eV align with experimental values from diffuse reflectance spectroscopy, reducing trial-and-error synthesis .

Q. What strategies mitigate contamination during purity analysis of tetraaluminum trisilicate?

Basic Research Question
Common contaminants include residual chloride (from precursors) and transition metals (from reactors). Mitigation steps:

  • Wash cycles : Rinse synthesized powders with deionized water until conductivity measurements show <10 µS/cm (indicating low ion content) .
  • Trace metal analysis : Use ICP-MS with detection limits <1 ppb for Fe, Cu, and Cr .
  • Blank testing : Run parallel experiments without precursors to identify reactor-derived contaminants .

Vergleich Mit ähnlichen Verbindungen

Magnesium Trisilicate (Mg₂Si₃O₈·nH₂O)

Chemical Properties :

  • Formula : Mg₂Si₃O₈·nH₂O
  • Molecular Weight : 260.86 g/mol (anhydrous basis)
  • Solubility : Insoluble in water; reacts with gastric acid (HCl) to form colloidal silica (SiO₂) and MgCl₂ .

Functional Properties :

  • Antacid Activity : Neutralizes gastric acid via the reaction:
    $$ \text{Mg}2\text{Si}3\text{O}8\cdot n\text{H}2\text{O} + 4\text{HCl} \rightarrow 2\text{MgCl}2 + 3\text{SiO}2 + (n+2)\text{H}_2\text{O} $$

This reaction is slow due to the formation of a colloidal silica gel barrier .

  • Adsorption Capacity : Superior to magnesia, adsorbing toxins, bismuth salts, and other medicaments (Table I in ).

Sodium Trisilicate

Chemical Properties :

  • Formula : Likely Na₂Si₃O₇ (exact formula unspecified in evidence) .
  • Structure : Molecular dynamics simulations reveal alkali diffusion pathways within a silicate network, with sodium ions occupying specific interstitial sites .

Functional Properties :

  • Solubility : Expected to be higher than magnesium or aluminum trisilicates due to alkali metal content.
  • Reactivity: Not explicitly detailed, but alkali silicates generally exhibit higher solubility and alkalinity compared to alkaline earth variants.

Magnesium Aluminum Silicate

Chemical Properties :

  • Formula: Not explicitly provided, but structurally related to both Mg and Al silicates .
  • Function : Used as an anti-acid and adsorbent, similar to magnesium trisilicate .

Comparative Analysis Table

Property Tetraaluminum Trisilicate (Inferred) Magnesium Trisilicate Sodium Trisilicate Magnesium Aluminum Silicate
Formula Al₄(Si₃O₁₀)₃·nH₂O (hypothetical) Mg₂Si₃O₈·nH₂O Na₂Si₃O₇ (hypothetical) Not specified
Molecular Weight \sim538 g/mol (estimated) 260.86 g/mol \sim306 g/mol (estimated) Variable
Solubility Insoluble (inferred) Insoluble in water High (alkali silicate) Insoluble
Acid Neutralization Presumed moderate High (reacts with HCl to SiO₂/MgCl₂) Not documented Moderate
Adsorption Capacity Hypothetically high Superior to magnesia Not documented Comparable to Mg trisilicate
Applications Not documented Antacid, adsorbent Industrial (inferred) Pharmaceutical adjuvant

Vorbereitungsmethoden

Solid-State Synthesis

A high-temperature method suitable for producing crystalline Al₄(SiO₃)₃.

Procedure:

  • Mixing Precursors :

    • Blend aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂) powders in a 2:3 molar ratio.

    • Add a flux agent (e.g., LiF) at 2 wt% to enhance reactivity.

  • Pelletization :

    • Press the mixture into pellets under 10 MPa pressure.

  • Heat Treatment :

    • Heat in a furnace at 1,200°C for 8–12 hours under ambient atmosphere.

  • Grinding :

    • Grind the sintered product to a fine powder (<50 µm).

Phase Analysis :

Temperature (°C)Phase Identified (XRD)
1,000Amorphous Al-Si-O phases
1,200Crystalline Al₄(SiO₃)₃

Advantages :

  • Yields highly crystalline material.

  • No solvent waste.

Challenges :

  • Energy-intensive due to high temperatures.

Sol-Gel Method

Produces nanostructured Al₄(SiO₃)₃ with high surface area.

Procedure:

  • Precursor Solution :

    • Mix aluminum isopropoxide (Al(OPrⁱ)₃) and tetraethyl orthosilicate (TEOS) in ethanol (1:0.75 molar ratio).

  • Hydrolysis :

    • Add diluted HNO₃ (0.1 M) to hydrolyze the precursors, forming a sol.

  • Gelation :

    • Stir at 60°C until a transparent gel forms (4–6 hours).

  • Drying and Calcination :

    • Dry the gel at 150°C for 24 hours.

    • Calcine at 700°C for 2 hours.

Material Properties :

PropertyValue
Surface Area180–220 m²/g
Crystallite Size15–25 nm

Applications :

  • Catalysis due to high surface area.

  • Coatings for thermal protection.

Hydrothermal Synthesis

Utilizes high-pressure conditions for controlled crystal growth.

Procedure:

  • Reactant Mixture :

    • Combine AlCl₃·6H₂O and Na₂SiO₃ in a 4:3 molar ratio in deionized water.

  • Hydrothermal Reaction :

    • Transfer to a Teflon-lined autoclave.

    • Heat at 200°C for 24 hours.

  • Product Isolation :

    • Centrifuge, wash with ethanol, and dry at 80°C.

Morphology (SEM) :

  • Plate-like crystals with 1–5 µm dimensions.

Advantages :

  • Uniform particle size distribution.

  • Lower energy consumption compared to solid-state methods.

Industrial-Scale Production (Patent KR20070085722A)

A composite particle method for coating applications.

Steps:

  • Slurry Preparation :

    • Mix Al(OH)₃ and colloidal SiO₂ in water (4:3 Al:Si ratio).

  • Spray Drying :

    • Atomize the slurry into a drying chamber (inlet temp: 250°C).

  • Calcination :

    • Heat spray-dried particles at 900°C for 3 hours.

Product Characteristics :

PropertyValue
Particle Size10–50 µm
Purity>98%

Applications :

  • Flame-retardant additives.

  • Ceramic matrix composites.

Comparative Analysis of Methods

MethodCrystallinityPurity (%)Energy UseScalability
Aqueous PrecipitationModerate95MediumHigh
Solid-StateHigh98HighModerate
Sol-GelLow90LowLow
HydrothermalHigh97MediumModerate

Eigenschaften

Molekularformel

Al4O12Si3

Molekulargewicht

384.17 g/mol

IUPAC-Name

tetraaluminum;trisilicate

InChI

InChI=1S/4Al.3O4Si/c;;;;3*1-5(2,3)4/q4*+3;3*-4

InChI-Schlüssel

IJAAJNPGRSCJKT-UHFFFAOYSA-N

Kanonische SMILES

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3]

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

A sodium orthosilicate aqueous solution (concentration 0.1 mol/L) and aluminum chloride (concentration 0.15 mol/L) were added in equivalent amounts with fully stirring. Further, 1N sodium hydroxide was gradually added to attain a pH of 6, the mixture was fully washed with water, and IN hydrochloric acid was added to attain a pH of 4. The mixture was heated at 100° C. for 2 days to give amorphous aluminum silicate. Washing with water was again carried out to remove a superfluous ion component, and then centrifugal separation was carried out to give a slurry of 20% concentrated amorphous silicate having a tubular structure (to be referred to as “moisture adsorbent (a-II)” hereinafter). Part of the slurry was dried to obtain moisture adsorbent (a-II) in the form of a powder, and the powder was measured for a specific surface area according to a BET method to show that it had a specific surface area of 450 m2/g.
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Synthesis routes and methods II

Procedure details

A second mixture, consisting of a solution of sodium aluminate and water glass, is neutralized by adding hydrochloric acid to form an aluminum silicate gel.
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Synthesis routes and methods III

Procedure details

neutralizing a second mixture of a solution of sodium aluminate and a soluble silicic acid-containing material by adding hydrochloric acid to form an aluminum silicate gel;
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Synthesis routes and methods IV

Procedure details

A sodium orthosilicate aqueous solution in the amount of 5000 ml diluted with purified water was prepared so that the Si concentration became 525 mmol/L. Aside from this, aluminum chloride was dissolved in purified water, and 5000 ml of aqueous solution having an Al concentration of 625 mmol/L was prepared. Subsequently, the sodium orthosilicate aqueous solution was mixed with the aluminum chloride aqueous solution, and stirred with a magnetic stirrer. The silicon/aluminum ratio in this case was 0.84. Moreover, 335 ml of 1N sodium hydroxide aqueous solution was dripped into the mixed solution to obtain a pH of 6.5. This solution was evenly separated in three 4 L containers, and heated in a constant temperature bath for seven days at 98° C. Thus, an aqueous solution containing amorphous aluminum silicate substance having a peak in the vicinity of −78 ppm and −87 ppm in a 29Si solid NMR spectrum was obtained. After cooling, the aqueous solution was cleaned three times with centrifugation, and thereafter dried at 60° C.
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Synthesis routes and methods V

Procedure details

Sodium silicate and aluminum sulfate, which are used as raw materials, are continuously mixed together while stirring so that the molar ratio of Si to Al equals 1:1. At the same time, sodium hydroxide is added to neutralize the mixture so that the reaction pH is in the range of 10 to 12, whereby a silica alumina gel is prepared. Then, using an aqueous ammonium nitrate solution in an amount such that the equivalent ratio of the aqueous ammonium nitrate solution to sodium in the gel equals 2:1, sodium is ion-exchanged for ammonium at room temperature. Then, exchanged ammonium is removed through baking at 600° C. for 2 hours. Furthermore, the residue is dry-ground to prepare a raw material powder. The raw material powder is placed in an autoclave to make the powder undergo a hydrothermal reaction at 200° C. for 1 day, and at 250° C. for 3 days so that its slurry concentration is 10 wt %. After cooling, the reaction solution is filtered under a reduced pressure by using a Buchner funnel (Nutsche funnel) to separate a mother liquor, and the residue is then dried and ground to obtain hydrous aluminum silicate particles (P) having an average particle size of 200 nm. (Q) Preparation of surface-untreated calcium carbonate particles
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